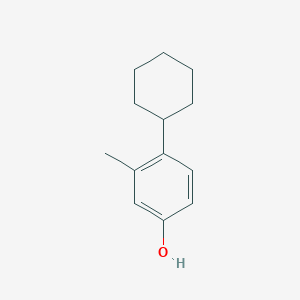
4-cyclohexyl-3-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyclohexyl-3-methylphenol is an organic compound that belongs to the class of phenols It consists of a phenol group attached to a cyclohexyl ring, which is further substituted with a methyl group at either the 3 or 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phenol, cyclohexyl-3(or 4)-methyl- can be achieved through several methods. One common approach involves the alkylation of phenol with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of phenol, cyclohexyl-3(or 4)-methyl- may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as zeolites or metal oxides may be employed to enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 4-cyclohexyl-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the phenol group to a cyclohexanol derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenol ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Cyclohexyl-3(or 4)-methyl-quinone.
Reduction: Cyclohexyl-3(or 4)-methyl-cyclohexanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemical Properties and Structure
4-Cyclohexyl-3-methylphenol is characterized by its unique molecular structure, which includes a cyclohexyl group attached to a methylphenol framework. Its chemical formula is C12H16O, and it exhibits both hydrophobic and hydrophilic characteristics, making it suitable for various applications.
Antimicrobial Agent
One of the primary applications of this compound is as an antimicrobial agent. Research has demonstrated its efficacy against a range of bacteria and fungi. A study indicated that the compound can disrupt microbial cell membranes, leading to cytoplasmic leakage and cell death . This property makes it valuable in formulating disinfectants and antiseptics.
Case Study: Antimicrobial Efficacy
- Objective: Evaluate the antimicrobial activity of this compound.
- Method: In vitro testing against common pathogens.
- Results: Showed significant inhibition of bacterial growth at concentrations as low as 0.1% .
Preservative in Pharmaceuticals
This compound is also utilized as a preservative in pharmaceutical formulations. Its ability to inhibit microbial growth extends the shelf life of products such as creams and ointments. Regulatory agencies have approved its use in specific concentrations for topical applications.
Data Table: Concentration Guidelines for Pharmaceutical Use
| Product Type | Recommended Concentration (%) |
|---|---|
| Topical Creams | 0.5 - 1.0 |
| Oral Preparations | 0.1 - 0.2 |
| Parenteral Solutions | 0.1 - 0.2 |
Material Science Applications
In material science, this compound is used in the formulation of coatings and plastics due to its stabilizing properties. It acts as an antioxidant and UV stabilizer, enhancing the durability of materials exposed to harsh environmental conditions.
Case Study: Stability in Coatings
Mécanisme D'action
The mechanism of action of phenol, cyclohexyl-3(or 4)-methyl- involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the cyclohexyl and methyl groups can influence the compound’s hydrophobic interactions, impacting its overall activity.
Comparaison Avec Des Composés Similaires
4-cyclohexyl-3-methylphenol can be compared to other similar compounds such as:
- Phenol, cyclohexyl-2-methyl-
- Phenol, cyclohexyl-4-methyl-
- Phenol, cyclohexyl-3-methyl-
Uniqueness: The position of the methyl group in phenol, cyclohexyl-3(or 4)-methyl- provides unique steric and electronic properties, distinguishing it from other isomers. This positional variation can lead to differences in reactivity and applications.
Propriétés
Numéro CAS |
1596-16-3 |
|---|---|
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
4-cyclohexyl-3-methylphenol |
InChI |
InChI=1S/C13H18O/c1-10-9-12(14)7-8-13(10)11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 |
Clé InChI |
XQZZRMOYMBRVNA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)O)C2CCCCC2 |
SMILES canonique |
CC1=C(C=CC(=C1)O)C2CCCCC2 |
Key on ui other cas no. |
71902-24-4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














